cIAP1 Ligand-Linker Conjugates 12
Description
Evolution of Targeted Protein Degradation Technologies
Targeted protein degradation represents a paradigm shift from occupancy-driven pharmacology to an event-driven mechanism. biocat.com Instead of merely blocking a protein's function, TPD technologies trigger a cascade of events that leads to the protein's complete removal. nih.gov
Historical Development of Proteolysis-Targeting Chimeras (PROTACs)
The concept of TPD was first demonstrated in 2001 with the invention of Proteolysis-Targeting Chimeras (PROTACs). nih.gov These pioneering molecules were designed as heterobifunctional chimeras, featuring two key components: a ligand to bind to a target protein of interest (POI) and another ligand to recruit an E3 ubiquitin ligase, connected by a chemical linker. nih.govresearchgate.net By forming a ternary complex between the target protein and the E3 ligase, PROTACs effectively tag the POI for destruction by the ubiquitin-proteasome system (UPS). nih.govnih.gov
The initial PROTACs were peptide-based, which limited their therapeutic potential due to poor cell permeability. researchgate.net A significant breakthrough occurred with the development of all-small-molecule-based PROTACs, which showed improved drug-like properties. biocat.com This advancement has propelled the technology forward, leading to the first PROTAC candidates entering clinical trials in 2019. medchemexpress.cn
| Period | Key Development | Significance |
|---|---|---|
| 2001 | First PROTAC concept reported | Established the principle of hijacking the UPS for targeted degradation. nih.gov |
| 2008 | First all-small-molecule PROTAC developed | Overcame limitations of peptide-based PROTACs, improving cell permeability and bioavailability. biocat.com |
| 2019 | First PROTAC enters clinical trials | Marked a major step in validating the therapeutic potential of TPD. medchemexpress.cn |
| 2020s | Expansion of E3 ligase toolbox and new degrader classes | Development of novel degraders like LYTACs and AUTACs to target extracellular and non-protein targets. |
Emergence of Specific and Nongenetic IAP-Dependent Protein Erasers (SNIPERs)
Building on the PROTAC framework, researchers expanded the repertoire of usable E3 ligases. This led to the development of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). medchemexpress.eu SNIPERs are a distinct class of PROTACs that specifically recruit members of the Inhibitor of Apoptosis Protein (IAP) family of E3 ligases, such as cellular inhibitor of apoptosis protein 1 (cIAP1). medchemexpress.eunih.govmedchemexpress.eu Like other PROTACs, SNIPERs are heterobifunctional molecules composed of a ligand for the target protein and a ligand for the IAP E3 ligase, joined by a linker. nih.govmedchemexpress.eu The development of SNIPERs broadened the scope of TPD by providing alternative E3 ligases for recruitment, which can be advantageous for targeting specific cell types or overcoming resistance mechanisms. medchemexpress.eu
Significance of Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) in Proteostasis
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a multifaceted protein that plays a crucial role in maintaining cellular homeostasis, or proteostasis. adooq.com It belongs to a family of proteins originally named for their ability to inhibit programmed cell death (apoptosis). medchemexpress.comszabo-scandic.com However, a primary function of cIAP1 is its activity as an E3 ubiquitin ligase. adooq.com In this role, cIAP1 is a key regulator of intracellular signaling pathways. adooq.com
Through its E3 ligase function, cIAP1 can tag proteins with ubiquitin, which can lead to their degradation by the proteasome. medchemexpress.com This process is essential for turning off signaling pathways and controlling the cellular levels of critical proteins. adooq.com For instance, cIAP1 is involved in regulating the NF-κB signaling pathway, which is vital for immune responses and cell survival. szabo-scandic.com By controlling the degradation of key signaling components, cIAP1 enables cells to adapt quickly to environmental changes and stresses. adooq.com Its natural function in mediating protein degradation makes it an attractive target for recruitment by engineered degrader molecules like SNIPERs.
Conceptual Framework of cIAP1 Ligand-Linker Conjugates as Degraders
To create SNIPERs that recruit cIAP1, researchers require molecular building blocks that can specifically engage this E3 ligase. cIAP1 ligand-linker conjugates serve this exact purpose, acting as prefabricated components for the synthesis of bespoke protein degraders.
Definition and Architectural Features of cIAP1 Ligand-Linker Conjugates 12
This compound is a chemical entity designed as a modular component for the construction of SNIPERs. biocat.commedchemexpress.com It is defined by its core architecture, which consists of two covalently linked parts: an IAP ligand that serves as the "anchor" to bind to the cIAP1 E3 ligase, and a versatile PROTAC linker. biocat.commedchemexpress.com The linker is designed with a reactive functional group that allows for the subsequent attachment of a warhead—a ligand that binds to a specific protein of interest slated for degradation.
The precise identity of the IAP ligand within conjugate 12 is based on IAP antagonist scaffolds known to bind to the BIR domains of IAP proteins. researchgate.netnih.gov The linker component is a chemical chain that physically separates the IAP ligand from the future warhead, a critical feature for enabling the formation of a productive ternary complex. nih.gov
| Property | Detail | Reference |
|---|---|---|
| Definition | A conjugate containing an IAP ligand and a PROTAC linker, used to design SNIPERs. | biocat.commedchemexpress.com |
| Molecular Formula | C46H64N4O12S2 | biocat.com |
| Molecular Weight | 929.15 g/mol | biocat.com |
| CAS Number | 2095244-52-1 | medchemexpress.cnmedchemexpress.com |
Positioning of this compound in PROTAC and SNIPER Research
This compound is positioned as a key enabling tool in the field of targeted protein degradation, specifically within the development of the SNIPER class of PROTACs. biocat.commedchemexpress.commedchemexpress.com Its design as a ready-to-use building block streamlines the process of creating novel protein degraders. Researchers can take this conjugate and, through chemical synthesis, attach a ligand for virtually any protein of interest. This modularity allows for the rapid generation of libraries of SNIPERs to test against various diseases and cellular targets.
The use of a cIAP1-recruiting module is significant because IAPs are often overexpressed in cancer cells and contribute to therapeutic resistance. nih.gov Therefore, SNIPERs created using conjugates like number 12 have the potential for a dual mechanism of action: degrading the primary target protein while also promoting the self-degradation of cIAP1, which can enhance anti-cancer effects. nih.gov This positions this compound as a valuable asset for developing next-generation cancer therapeutics and for the broader exploration of the "undruggable" proteome.
Structure
2D Structure
Properties
Molecular Formula |
C46H64N4O12S2 |
|---|---|
Molecular Weight |
929.2 g/mol |
IUPAC Name |
2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C46H64N4O12S2/c1-32-17-19-37(20-18-32)64(55,56)61-29-27-59-25-23-57-22-24-58-26-28-60-36-15-10-14-35(30-36)41(51)38-31-63-43(47-38)39-16-11-21-50(39)44(53)40(34-12-8-7-9-13-34)48-42(52)33(2)49(6)45(54)62-46(3,4)5/h10,14-15,17-20,30-31,33-34,39-40H,7-9,11-13,16,21-29H2,1-6H3,(H,48,52)/t33-,39-,40-/m0/s1 |
InChI Key |
SVNXSNSRSRYQDI-IIYGVWAWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2=CC=CC(=C2)C(=O)C3=CSC(=N3)[C@@H]4CCCN4C(=O)[C@H](C5CCCCC5)NC(=O)[C@H](C)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2=CC=CC(=C2)C(=O)C3=CSC(=N3)C4CCCN4C(=O)C(C5CCCCC5)NC(=O)C(C)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Design Principles of Ciap1 Ligand Linker Conjugates
Strategic Approaches for cIAP1 Ligand Synthesis
The synthesis of effective cIAP1-recruiting ligands is a cornerstone in the development of potent protein degraders. These ligands must exhibit high affinity and specificity for cIAP1 to ensure efficient recruitment and subsequent target degradation.
Methyl Bestatin (B1682670) and LCL161-Derived Ligands as cIAP1 Recruiters
Initial forays into cIAP1-based degraders, known as SNIPERs, utilized methyl bestatin (MeBS) as the cIAP1-recruiting moiety. nih.govacs.orgacs.org MeBS, a derivative of the aminopeptidase (B13392206) inhibitor bestatin, was found to bind to the BIR3 domain of cIAP1, inducing its auto-ubiquitination and degradation. acs.orgnih.govresearchgate.netresearchgate.net This observation led to the hypothesis that conjugating MeBS to a ligand for a target protein could induce the degradation of that target. acs.orgacs.org For instance, a hybrid molecule composed of MeBS linked to all-trans retinoic acid (ATRA), a ligand for cellular retinoic acid-binding proteins (CRABP-I and -II), successfully induced the selective degradation of these proteins. nih.govacs.org
Subsequently, more potent IAP antagonists have been developed and incorporated into degrader constructs, improving their efficiency. nih.gov LCL161, a second mitochondrial activator of caspase (SMAC) mimetic, is a potent IAP inhibitor that binds to the BIR domains of IAP proteins, leading to the degradation of cIAP1 and cIAP2. nih.govresearchgate.netnih.govselleckchem.commedchemexpress.comnih.gov Derivatives of LCL161 have been used as high-affinity IAP ligands in the development of SNIPERs, demonstrating improved potency compared to the early bestatin-based compounds. researchgate.netnih.gov For example, SNIPERs targeting the protein BRD4 were created by conjugating the BET inhibitor (+)-JQ1 to an LCL161 derivative. nih.gov
| Ligand Type | Mechanism of Action | Application in Degraders |
| Methyl Bestatin (MeBS) | Binds to the BIR3 domain of cIAP1, promoting its auto-ubiquitination and degradation. acs.orgnih.govresearchgate.netresearchgate.net | Used in early SNIPERs to recruit cIAP1 for target protein degradation. nih.govacs.orgacs.org |
| LCL161 Derivatives | High-affinity IAP antagonists that bind to BIR domains, leading to cIAP1/2 degradation. nih.govresearchgate.netnih.govselleckchem.commedchemexpress.comnih.gov | Incorporated into more recent, potent SNIPERs to enhance degradation efficiency. researchgate.netnih.gov |
Linker Chemistry and Conjugation Techniques for cIAP1 Ligand-Linker Constructs
The linker connecting the cIAP1 ligand to the target protein ligand is not merely a spacer but plays a crucial role in the efficacy of the resulting PROTAC or SNIPER. Its length, composition, and flexibility can significantly impact the formation of a productive ternary complex between the target protein, the degrader molecule, and the E3 ligase.
Role of Linker Design in PROTAC and SNIPER Efficacy
The design of the linker is a critical determinant of a degrader's success. nih.gov The length of the linker is particularly important, as an optimal distance between the cIAP1 ligand and the target protein ligand is necessary for efficient ternary complex formation and subsequent degradation. researchgate.netsigmaaldrich.com Linkers that are too short may cause steric hindrance, preventing the productive interaction of the target protein and cIAP1, while excessively long linkers can lead to unproductive binding modes and reduced efficacy. researchgate.net
The composition of the linker also influences the physicochemical properties of the degrader, such as solubility and cell permeability. nih.gov While simple alkyl and polyethylene (B3416737) glycol (PEG) linkers are commonly used due to their synthetic tractability, more rigid linkers, such as those incorporating aryl units, have been explored to pre-organize the degrader's conformation and potentially enhance binding interactions. nih.gov However, increased rigidity does not always translate to improved potency and can sometimes impair degradation. nih.gov The development of effective degraders often relies on a "trial and error" approach to linker design, highlighting the need for a deeper understanding of the structural requirements for optimal ternary complex formation. nih.gov
Modular Synthesis of cIAP1 Ligand-Linker Conjugates for Library Generation
The modular design of PROTACs and SNIPERs, consisting of a cIAP1 ligand, a linker, and a target protein ligand, is highly amenable to the generation of compound libraries for screening and optimization. nih.govnih.gov By systematically varying each of these three components, researchers can rapidly explore a wide chemical space to identify degraders with optimal potency and selectivity. nih.gov
Molecular Mechanism of Action of Ciap1 Ligand Linker Conjugates 12
Engagement with E3 Ubiquitin Ligase cIAP1
The initial step in the mechanism of action of a cIAP1-based PROTAC is the engagement of the cIAP1 E3 ubiquitin ligase. This interaction is mediated by the IAP ligand module of the conjugate.
Ternary Complex Formation: cIAP1, Ligand-Linker Conjugate, and Target Protein
Following the binding of the conjugate to cIAP1, the next crucial step is the formation of a ternary complex, which brings the target protein into close proximity with the E3 ligase. nih.gov
Structural and Conformational Dynamics of Ternary Complex Assembly
The assembly of the ternary complex is a dynamic process involving significant conformational changes in both the proteins and the flexible linker of the PROTAC. nih.gov Structural studies, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, have provided insights into the architecture of these complexes. For example, research on degrader-mediated ternary complexes of Bruton's tyrosine kinase (BTK) and cIAP1 has revealed unique structural features. researchgate.netdigitellinc.comresearchgate.net These studies have shown that the ternary complex can adopt multiple conformations in solution, highlighting the plasticity of these interactions. researchgate.netchemrxiv.org This conformational flexibility is a common feature observed in ternary complexes involving different E3 ligases, suggesting it is a fundamental aspect of PROTAC-mediated protein degradation. researchgate.net
Factors Influencing Ternary Complex Stability and Productiveness
The stability and productivity of the ternary complex are influenced by a multitude of factors, with the interplay between them determining the efficiency of target protein degradation. researchgate.net
| Factor | Description | Impact on Ternary Complex |
| Cooperativity | The change in binding affinity of the PROTAC for one protein partner when the other is already bound. Positive cooperativity (α > 1) indicates enhanced binding affinity in the ternary complex compared to the binary interactions. nih.gov | Positive cooperativity enhances the stability of the ternary complex. nih.gov However, functional degraders can be generated even without positive cooperativity. nih.govnih.gov |
| Linker | The chemical chain connecting the cIAP1 ligand and the target protein ligand. Its length and composition are critical. elifesciences.org | An optimal linker length and composition are necessary to allow for favorable protein-protein interactions within the ternary complex, avoiding steric clashes or excessive distance between the proteins. researchgate.net |
| Protein-Protein Interactions | Novel interactions formed between cIAP1 and the target protein upon ternary complex formation. nih.gov | Favorable protein-protein interactions contribute significantly to the stability of the ternary complex. researchgate.net |
It is important to note that increased stability or rigidity of the ternary complex does not always correlate with higher degradation efficiency, indicating a complex relationship between these parameters. nih.gov
Ubiquitination Cascade Initiation and Target Protein Polyubiquitination
Once the productive ternary complex is formed, the E3 ligase cIAP1 initiates a cascade of events leading to the polyubiquitination of the target protein. This process involves a series of enzymatic reactions. nih.gov
The ubiquitination process begins with the activation of a ubiquitin molecule by a ubiquitin-activating enzyme (E1), an ATP-dependent step. nih.gov The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). nih.gov The cIAP1 E3 ligase, brought into proximity with the target protein by the PROTAC, then recruits the charged E2 enzyme. cIAP1 has been shown to cooperate with various E2 enzymes, including UbcH5 and Ubc13/Uev1a, to facilitate the formation of different types of polyubiquitin (B1169507) chains, such as K11-, K48-, and K63-linked chains. pnas.org
Recent studies have highlighted that the efficacy of cIAP1-targeting degraders can be dependent on the K63-specific E2 enzyme UBE2N. nih.gov This enzyme catalyzes the formation of K63-linked ubiquitin chains, which can then facilitate the assembly of more complex branched ubiquitin chains (e.g., K48/K63 and K11/K48). nih.gov This complex ubiquitination pattern serves as a signal for proteasomal degradation. The transfer of ubiquitin occurs onto accessible lysine (B10760008) residues on the surface of the target protein. youtube.com
Proteasomal Degradation Pathway of Ubiquitinated Target Proteins
The final step in the process is the recognition and degradation of the polyubiquitinated target protein by the proteasome.
The polyubiquitin chain attached to the target protein acts as a recognition signal for the 26S proteasome, a large, multi-subunit protease complex. youtube.com The 19S regulatory particle of the proteasome recognizes and binds to the polyubiquitinated protein. youtube.com The target protein is then unfolded and translocated into the 20S core particle, which contains the proteolytic active sites. youtube.com Here, the protein is cleaved into small peptides, and the ubiquitin monomers are recycled for subsequent rounds of ubiquitination. youtube.com This process effectively eliminates the target protein from the cell, leading to the desired therapeutic effect.
Distinct Degradation Mechanisms: Autoubiquitination of cIAP1 versus Ternary Complex-Dependent Target Protein Degradation
The molecular mechanism of action involving cellular inhibitor of apoptosis protein 1 (cIAP1) can be directed down two distinct, yet related, pathways of protein degradation. The first pathway involves the self-destruction of cIAP1 through autoubiquitination, a process initiated by specific antagonists. The second pathway hijacks cIAP1's machinery to degrade other specific proteins of interest (POIs) through the formation of a ternary complex, a strategy employed by Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). The "cIAP1 Ligand-Linker Conjugates 12" is a chemical tool, incorporating a cIAP1 ligand and a linker, designed for the synthesis of such PROTACs or SNIPERs. biocat.comadooq.com
Autoubiquitination and Degradation of cIAP1
In its basal state, the cIAP1 protein exists in a compact, monomeric structure that sequesters its own E3 ubiquitin ligase RING domain, keeping it inactive. nih.gov The binding of small-molecule antagonists or their endogenous counterpart, Smac, to the Baculovirus IAP Repeat (BIR) domains of cIAP1 induces a significant conformational change. nih.gov This rearrangement exposes the RING domain, allowing it to dimerize, which is a critical step for the activation of its E3 ligase function. nih.gov
Once activated, the cIAP1 E3 ligase initiates autoubiquitination, a process where it tags itself with ubiquitin chains. nih.govresearchgate.net This self-ubiquitination marks cIAP1 for destruction by the 26S proteasome, leading to a reduction in its cellular levels. researchgate.netresearchgate.net Mechanistic studies have shown that ligands such as bestatin-methyl ester (MeBS) can directly interact with the BIR3 domain of cIAP1, promoting this RING-dependent autoubiquitination and subsequent proteasomal degradation. researchgate.netresearchgate.net This mechanism effectively turns cIAP1 into a substrate for its own enzymatic activity, leading to its removal and releasing its inhibitory brakes on cell death pathways. nih.gov
Research has revealed complexity in the ubiquitin code used for this degradation. The efficacy of cIAP1-targeting degraders relies on the K63-specific E2 enzyme UBE2N. nih.gov UBE2N-catalyzed K63-linked ubiquitin chains appear to facilitate the assembly of more complex K11/K48 and K48/K63 branched ubiquitin chains, which are potent signals for proteasomal recruitment and degradation. nih.gov
Ternary Complex-Dependent Target Protein Degradation
A different mechanism is employed when cIAP1 is recruited by a heterobifunctional degrader like a PROTAC or SNIPER. These molecules are designed with two distinct heads—one that binds to an E3 ligase (in this case, cIAP1) and another that binds to a separate POI—connected by a chemical linker. rsc.org The "this compound" provides the necessary components to build such a molecule. biocat.com
The core of this mechanism is the formation of a transient ternary complex, which consists of cIAP1, the PROTAC/SNIPER molecule, and the target protein. rsc.orgdigitellinc.comnih.gov By physically bringing the target protein into close proximity with the cIAP1 E3 ligase, the degrader molecule effectively "hijacks" the ubiquitination machinery. nih.gov cIAP1 is induced to treat the POI as a novel substrate, or "neosubstrate". nih.gov
The E3 ligase activity of cIAP1 then polyubiquitinates the recruited POI, typically on surface-exposed lysine residues. rsc.org This polyubiquitin tag serves as a recognition signal for the 26S proteasome, which then degrades the targeted protein. nih.gov A key feature of this process is its catalytic nature; after the POI is ubiquitinated and sent for degradation, the PROTAC molecule can dissociate from the complex and recruit another molecule of the target protein, initiating multiple rounds of degradation. researchgate.netrsc.org Notably, the degradation of neosubstrates directed by cIAP1-recruiting PROTACs also depends on the E2 enzyme UBE2N, highlighting a commonality in the downstream ubiquitin signaling cascade. nih.gov
A distinguishing feature of the SNIPER technology, which specifically recruits cIAP1, is that it often induces the degradation of both the target protein and the cIAP1 E3 ligase itself. rsc.org This dual degradation can lead to synergistic biological effects, such as enhanced induction of apoptosis, compared to the degradation of the target oncogene alone. rsc.org
The following table summarizes the key distinctions between these two degradation mechanisms:
| Feature | Autoubiquitination of cIAP1 | Ternary Complex-Dependent Target Degradation |
| Initiator | Small-molecule IAP antagonist (e.g., MeBS) binding directly to cIAP1. nih.govresearchgate.net | Heterobifunctional molecule (PROTAC/SNIPER) containing a cIAP1 ligand and a target protein ligand. rsc.org |
| Core Mechanism | Ligand-induced conformational change in cIAP1 activates its E3 ligase activity. nih.gov | Formation of a transient ternary complex (cIAP1-PROTAC-Target). digitellinc.comnih.gov |
| Primary Substrate | cIAP1 protein itself. researchgate.net | Recruited Protein of Interest (Neosubstrate). nih.gov |
| Role of cIAP1 | Acts upon itself, leading to self-destruction. nih.gov | Acts upon the recruited target protein. rsc.org |
| Primary Outcome | Downregulation of cellular cIAP1 levels. researchgate.net | Selective degradation of the target protein. nih.gov |
| Catalytic Nature | Stoichiometric (one antagonist molecule per cIAP1 degradation event). | Catalytic (one PROTAC molecule can induce degradation of multiple target molecules). researchgate.netrsc.org |
| Dual Degradation | Not applicable (only cIAP1 is targeted). | Often results in degradation of both the target protein and cIAP1 (a hallmark of SNIPERs). rsc.org |
Preclinical Biological and Cellular Activities of Ciap1 Ligand Linker Conjugates 12
Modulation of Apoptotic Pathways
The inhibitor of apoptosis (IAP) proteins, including cIAP1, are key regulators of programmed cell death, or apoptosis. nih.govnih.gov By virtue of its cIAP1 ligand, cIAP1 Ligand-Linker Conjugate 12 is intrinsically linked to the modulation of these pathways. When incorporated into a SNIPER molecule, this conjugate can induce the degradation of a target protein, which in turn can influence the apoptotic threshold of a cell.
Induction of Apoptosis in Cellular Models
The primary mechanism by which SNIPERs utilizing cIAP1 Ligand-Linker Conjugate 12 can induce apoptosis is through the degradation of anti-apoptotic proteins or the stabilization of pro-apoptotic factors. For instance, if the target of the SNIPER is an overexpressed anti-apoptotic protein that is driving cancer cell survival, its degradation would lower the threshold for apoptosis, potentially leading to cell death. While specific studies on cIAP1 Ligand-Linker Conjugate 12 are not extensively detailed in publicly available literature, the principle is well-established within the broader class of IAP-binding PROTACs and SNIPERs. nih.gov
Furthermore, the binding of the cIAP1 ligand itself can trigger the auto-ubiquitination and subsequent degradation of cIAP1. nih.gov This reduction in cIAP1 levels can sensitize cells to apoptotic stimuli, as cIAP1 is known to inhibit caspases, the key executioners of apoptosis. nih.gov
Sensitization of Cancer Cells to Chemotherapeutic Agents
A significant area of investigation for IAP-targeting compounds is their ability to enhance the efficacy of conventional chemotherapeutic agents. nih.govnih.gov Cancer cells often develop resistance to chemotherapy by upregulating anti-apoptotic proteins. By degrading these proteins, SNIPERs constructed with cIAP1 Ligand-Linker Conjugate 12 could potentially re-sensitize resistant cancer cells to these drugs. For example, a SNIPER targeting a protein involved in drug efflux pumps or DNA damage repair, when degraded, could make the cancer cell more susceptible to the cytotoxic effects of chemotherapy. The degradation of cIAP1 itself can also contribute to this sensitization, as lower levels of this anti-apoptotic protein can make it easier for chemotherapeutic agents to induce cell death.
Influence on Cell Survival and Proliferation
The impact of cIAP1 Ligand-Linker Conjugate 12 on cell survival and proliferation is intrinsically tied to the specific protein of interest it is designed to degrade. By targeting proteins that are critical for these processes, SNIPERs can exert a potent anti-proliferative effect. For example, a SNIPER designed to degrade a kinase involved in a key cell signaling pathway that drives proliferation could lead to cell cycle arrest and a halt in tumor growth. The degradation of cIAP1 can also play a role, as cIAP1 has been implicated in signaling pathways that promote cell survival. nih.gov
Effects on Protein Homeostasis and Specific Protein Levels
The fundamental function of a SNIPER molecule built with cIAP1 Ligand-Linker Conjugate 12 is to perturb protein homeostasis by inducing the targeted degradation of a specific protein. nih.gov This is achieved through the formation of a ternary complex between the target protein, the SNIPER molecule, and the cIAP1 E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for destruction by the proteasome. The efficiency of this degradation is dependent on several factors, including the affinity of the ligands for their respective proteins and the length and composition of the linker. nih.gov
| Component | Function |
| cIAP1 Ligand | Binds to the cIAP1 E3 ubiquitin ligase. |
| Linker | Connects the cIAP1 ligand to the ligand for the target protein. |
| Target Protein Ligand | Binds to the specific protein of interest intended for degradation. |
This targeted degradation offers a powerful tool for studying protein function and has the potential for therapeutic intervention in diseases driven by the aberrant expression or activity of specific proteins.
Regulation of Inflammatory and Immune Responses
cIAP1 is a crucial regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation and immunity. nih.govnih.gov cIAP1 acts as a positive regulator of the canonical NF-κB pathway and a negative regulator of the non-canonical pathway. nih.gov By inducing the degradation of cIAP1, cIAP1 Ligand-Linker Conjugate 12, when part of a SNIPER, can modulate these inflammatory responses.
The degradation of cIAP1 can lead to the stabilization of NIK (NF-κB-inducing kinase), a key component of the non-canonical NF-κB pathway, leading to its activation. nih.gov This can have diverse effects on immune cells and inflammatory processes. The specific outcome on the immune response would also depend on the target protein being degraded by the SNIPER molecule. For instance, degrading a pro-inflammatory cytokine or a key signaling molecule in an immune cell could dampen an inflammatory response.
Cellular Context and E3 Ligase Expression Dependency
The efficacy of a SNIPER molecule utilizing cIAP1 Ligand-Linker Conjugate 12 is critically dependent on the cellular context, particularly the expression levels of the cIAP1 E3 ligase. nih.gov Cells must express sufficient levels of cIAP1 for the SNIPER to effectively mediate the ubiquitination and degradation of the target protein. This dependency on E3 ligase expression can be both a limitation and an opportunity for therapeutic targeting. For example, cancers with high levels of cIAP1 expression might be particularly susceptible to treatment with such SNIPERs.
The specific cellular machinery and the presence of other interacting proteins can also influence the activity of the conjugate. Therefore, the biological effects of a SNIPER based on this conjugate need to be evaluated in various cellular models to understand its full potential and limitations.
Cell Cycle-Dependent Efficacy of cIAP1-Recruiting Degraders
The efficacy of protein degraders that recruit cIAP1 can be influenced by the phase of the cell cycle. This dependency arises because the levels and activity of cell cycle-related proteins, including E3 ligases and their substrates, can fluctuate throughout the different phases of cell division.
Research has indicated that the degradation of target proteins by cIAP1-recruiting PROTACs can exhibit cell-cycle specificity. For instance, studies on the degradation of Aurora Kinase A (AURKA) using a panel of PROTACs that recruit different E3 ligases, including cIAP1, revealed that the cIAP1-recruiting PROTAC was more effective at degrading the pool of AURKA present during the interphase of the cell cycle. In contrast, a PROTAC recruiting a different E3 ligase, Cereblon (CRBN), preferentially degraded the mitotic pool of AURKA. This suggests that the cellular context, dictated by the cell cycle phase, can determine the efficiency of a particular degrader.
Furthermore, investigations into PROTAC-mediated degradation of cyclin-dependent kinases (CDKs), key regulators of the cell cycle, have shown that the impact on the cell cycle is heterogeneous across different cancer cell lines nih.gov. This heterogeneity is attributed to the varying dependencies of these cell lines on specific CDKs for cell cycle progression nih.gov. A PROTAC that degrades both CDK4 and CDK6, for example, can have a differential impact on the cell cycle in various tumor models, highlighting the intricate relationship between the degrader's action and the cell's proliferative state nih.govspringernature.com. While direct studies on "cIAP1 Ligand-Linker Conjugates 12" are not available, it is plausible that degraders designed using this conjugate would also exhibit cell cycle-dependent efficacy, a critical consideration for their therapeutic application.
Impact of E3 Ligase Expression Levels on Degradation Efficiency
The efficiency of a cIAP1-recruiting degrader is fundamentally dependent on the expression level of the cIAP1 E3 ligase within the cell. The mechanism of action of these degraders involves the formation of a ternary complex, consisting of the target protein, the degrader molecule, and the E3 ligase. Therefore, the abundance of cIAP1 directly influences the rate of ternary complex formation and subsequent target degradation.
Studies have shown that cancer cells often overexpress Inhibitor of Apoptosis Proteins (IAPs), including cIAP1, as a mechanism to evade apoptosis and resist therapy researchgate.net. This overexpression could potentially enhance the efficacy of cIAP1-recruiting degraders in tumor cells compared to normal tissues with lower cIAP1 levels.
A notable characteristic of many cIAP1-recruiting degraders, including SNIPERs, is their ability to induce the auto-ubiquitination and subsequent degradation of cIAP1 itself nih.gov. This dual action—degrading both the target protein and the E3 ligase—could have complex consequences. On one hand, reducing cIAP1 levels could sensitize cancer cells to apoptosis. On the other hand, the degradation of the E3 ligase might limit the sustained efficacy of the degrader, as the machinery required for its action is depleted.
Structure Activity Relationship Sar and Optimization Studies of Ciap1 Ligand Linker Conjugates
Impact of IAP Ligand Modifications on cIAP1 Engagement
The engagement of the cIAP1 E3 ligase is a critical first step in the mechanism of action for this class of PROTACs, known as Specific and Nongenetic IAP-based Protein Erasers (SNIPERs). nih.gov The choice and modification of the IAP ligand within the conjugate significantly influence the recruitment of cIAP1 and the subsequent degradation of the target protein.
Early SNIPERs utilized methyl bestatin (B1682670) (MeBS) as the cIAP1-binding ligand. nih.govnih.gov MeBS was found to interact directly with the BIR3 domain of cIAP1, which is crucial for its activity. researchgate.netnih.gov This interaction promotes a conformational change in cIAP1, leading to its activation and subsequent auto-ubiquitination and degradation. nih.govnih.govresearchgate.net Structure-activity relationship studies of MeBS indicated that the bestatin portion is responsible for binding to cIAP1, while the methyl ester is exposed to the solvent, providing a potential attachment point for a linker without disrupting cIAP1 engagement. nih.gov
Subsequent research led to the development of higher-affinity IAP ligands, which improved the efficiency of SNIPERs compared to the initial bestatin-based compounds. nih.gov For instance, monovalent IAP antagonists like MV1 and LCL161 derivatives have been incorporated into PROTACs. nih.govresearchgate.net These antagonists bind to the BIR domains of IAP proteins, including cIAP1, often with greater affinity than bestatin, leading to more potent protein knockdown. researchgate.net A key interaction for some of these more potent antagonists, such as GDC-0152, is a hydrogen bond between an aspartate residue in the BIR3 domain of cIAP1 and the amide group of the ligand. nih.gov
The ability of these IAP ligands to induce a conformational change in cIAP1 is a recurring theme. nih.govresearchgate.net This change exposes the RING domain, which is essential for its E3 ligase activity, facilitating the ubiquitination process. nih.govmolbiolcell.org Therefore, modifications to the IAP ligand must preserve or enhance this ability to induce an active conformation of cIAP1 to ensure efficient target degradation.
Table 1: Impact of IAP Ligand Modifications on cIAP1 Engagement
| IAP Ligand | Key Structural Feature for cIAP1 Binding | Impact on cIAP1 | Reference(s) |
| Methyl Bestatin (MeBS) | Bestatin portion binds to the BIR3 domain. | Induces self-ubiquitination and degradation of cIAP1. | nih.govresearchgate.net |
| MV1 | Binds to the BIR domain of IAP proteins. | Pan-antagonist of XIAP, cIAP1, and cIAP2. | researchgate.net |
| LCL161 Derivative | High-affinity binding to IAP proteins. | Potent protein knockdown activity. | researchgate.net |
| GDC-0152 | Forms a critical hydrogen bond with Asp320 in the cIAP1-BIR3 domain. | Potent antagonist of cIAP1/2, ML-IAP, and XIAP. | nih.gov |
Linker Length and Composition Effects on Degradation Potency and Selectivity
The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy and selectivity of target protein degradation. nih.govnih.gov Its length, composition, and attachment points all significantly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. nih.gov
Both alkyl and polyethylene (B3416737) glycol (PEG) linkers are commonly used in the design of cIAP1-based PROTACs. precisepeg.comnih.gov Alkyl linkers are generally hydrophobic and offer a degree of rigidity. precisepeg.com While synthetically accessible and stable, their hydrophobicity can sometimes lead to poor water solubility. nih.gov In contrast, PEG linkers are hydrophilic and flexible, which can improve the solubility and bioavailability of the PROTAC molecule. precisepeg.comresearchgate.net
The length of the linker is a critical parameter. nih.gov A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and cIAP1. nih.gov Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. nih.gov Studies have shown that optimizing the linker length is essential for potent protein degradation. For example, in the development of estrogen receptor-alpha (ERα) targeting PROTACs, a 16-atom linker was found to be optimal for degradation efficacy. researchgate.netnih.govrsc.org
The composition of the linker can also influence selectivity. For instance, in dual cellular retinoic acid-binding protein (CRABP)-I/II degraders based on methyl bestatin, a longer PEG linker favored the degradation of CRABP-I, while a shorter one was more selective for CRABP-II. nih.gov This demonstrates that subtle changes in linker length and composition can shift the degradation preference between closely related proteins.
The points at which the linker is attached to both the cIAP1 ligand and the target protein ligand are critical for maintaining the binding affinity of each ligand for its respective protein and for achieving a productive ternary complex formation. nih.govnih.gov The attachment point on the cIAP1 ligand is typically at a position that is solvent-exposed and does not interfere with its binding to the BIR3 domain. nih.gov For methyl bestatin, the methyl ester group was identified as a suitable attachment point. nih.gov
Similarly, the linker must be connected to the target protein ligand at a position that does not disrupt its binding to the protein of interest. The optimal attachment points are often determined through an iterative process of design, synthesis, and biological evaluation. Studies have shown that the degradation ability of a PROTAC can be significantly affected by the linker attachment point. For example, attaching the linker to the N-terminus of a pentapeptide-based PROTAC resulted in superior degradation compared to a C-terminal attachment. researchgate.netnih.gov
Computational Approaches in cIAP1 Ligand-Linker Conjugate Design
Computational modeling has become an invaluable tool in the rational design and optimization of PROTACs, including those that recruit cIAP1. promegaconnections.com These methods can provide insights into the formation and stability of the ternary complex, helping to guide the design of more potent and selective degraders.
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the three-dimensional structure of the ternary complex. biorxiv.orgnih.gov These methods can model the interactions between the target protein, the PROTAC, and cIAP1, providing a "snapshot" of the complex. medchemexpress.com By understanding the likely binding poses, researchers can make more informed decisions about linker design and ligand modifications.
MD simulations can further be used to assess the stability of predicted ternary complex structures over time. nih.govresearchgate.net This is important because a stable ternary complex is more likely to lead to efficient ubiquitination of the target protein. These simulations can also reveal the flexibility of the linker and how it influences the relative orientation of the two proteins. acs.org For example, computational modeling combined with experimental techniques like HSQC NMR has been used to characterize the different binding poses in a BTK-cIAP1 ternary complex, leading to the design of new, effective BTK degraders. nih.govchemrxiv.org
The insights gained from computational modeling can be directly applied to the structure-based design of optimized linkers. nih.gov By visualizing the predicted ternary complex, chemists can design linkers with the optimal length, rigidity, and chemical properties to promote a stable and productive interaction. arxiv.org For instance, if a model suggests that a more rigid linker would better position the two proteins, linkers containing cyclic structures or double bonds might be incorporated. precisepeg.com
Computational approaches can also help to identify potential issues, such as steric clashes between the linker and the proteins, which can then be addressed through linker modification. nih.gov As the field continues to advance, the integration of computational modeling with experimental validation will be crucial for accelerating the development of novel and effective cIAP1-based PROTACs. nih.govbiorxiv.org
Research Applications and Methodologies Utilizing Ciap1 Ligand Linker Conjugates 12
Tool Compounds for Understanding Ubiquitin-Proteasome System Biology
cIAP1 Ligand-Linker Conjugates 12 serves as a fundamental building block for researchers investigating the intricacies of the ubiquitin-proteasome system (UPS). The UPS is a complex and tightly regulated pathway responsible for the degradation of the majority of intracellular proteins, thereby controlling a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. nih.gov
This conjugate incorporates a high-affinity ligand for cIAP1, an E3 ubiquitin ligase that plays a crucial role in cell death and survival pathways. adooq.combiocat.com By providing a readily available cIAP1-binding moiety connected to a linker, this compound allows researchers to synthesize custom SNIPER molecules. These bespoke degraders can then be used to probe the role of cIAP1 in the ubiquitination and subsequent degradation of specific target proteins.
A key aspect of cIAP1 biology that can be explored using degraders built from this conjugate is its mechanism of action. Upon binding of a ligand, such as the one present in this compound, cIAP1 undergoes a conformational change that stimulates its E3 ligase activity, leading to its own ubiquitination and degradation, a process known as autoubiquitination. jst.go.jp This intrinsic property of cIAP1 ligands can be harnessed to not only degrade a target protein but also to simultaneously deplete the levels of cIAP1 itself, which can be advantageous in certain therapeutic contexts, such as cancer, where cIAP1 is often overexpressed. nih.govsigmaaldrich.com
Application in Target Validation and Functional Genomics
A significant challenge in drug discovery is the validation of novel protein targets. Target validation aims to provide definitive evidence that modulating the function of a specific protein will have a desired therapeutic effect. This compound provides a powerful tool for this purpose by enabling the rapid and selective degradation of a target protein within a cellular context. biocat.comnih.gov
By conjugating a ligand for a protein of interest to this compound, researchers can create a SNIPER that specifically degrades that protein. The resulting phenotypic changes in the cells can then be observed to understand the protein's function. This chemical knockdown approach offers several advantages over traditional genetic methods like RNA interference (RNAi) or CRISPR-Cas9, including rapid onset of action and the ability to target specific protein isoforms.
The use of degraders derived from this conjugate in functional genomics allows for a systematic exploration of the cellular proteome. By creating libraries of degraders targeting different proteins, researchers can conduct large-scale screens to identify proteins involved in specific biological processes or disease states.
Discovery and Development of Novel Degraders for Specific Proteins of Interest
The primary application of this compound is in the discovery and development of novel SNIPERs for therapeutic or research purposes. adooq.combiocat.com The modular nature of this conjugate, consisting of a cIAP1 ligand and a linker, allows for the straightforward synthesis of a wide array of degrader molecules.
The development process typically involves the following steps:
Identification of a Target Ligand: A small molecule that binds to the protein of interest is identified.
Linker Attachment: The target ligand is chemically attached to the linker of this compound. The nature of the linker (e.g., its length, rigidity, and attachment points) is a critical parameter that often requires optimization to ensure efficient ternary complex formation between the target protein, the degrader, and cIAP1.
Synthesis and Evaluation: The final SNIPER molecule is synthesized and then evaluated for its ability to induce the degradation of the target protein.
This approach has been successfully used to develop degraders for a variety of challenging drug targets, including transcription factors and scaffold proteins, which are often difficult to inhibit with traditional small molecule inhibitors. frontiersin.org
Methodologies for Evaluating cIAP1 Ligand-Linker Conjugates Activity
A robust and multifaceted set of methodologies is essential to characterize the activity of SNIPERs developed using this compound. These assays are designed to assess everything from the initial binding events to the ultimate biological consequences of protein degradation.
In Vitro Assays for Target Binding and Ternary Complex Formation (e.g., Surface Plasmon Resonance, Co-immunoprecipitation)
The formation of a stable ternary complex between the target protein, the degrader, and cIAP1 is a prerequisite for efficient protein degradation. Several in vitro techniques are employed to confirm and quantify this interaction:
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time. In the context of SNIPERs, SPR can be used to determine the binding affinity of the degrader to both the target protein and cIAP1 individually. It can also be configured to study the formation of the ternary complex by immobilizing one of the proteins and flowing the other protein and the degrader over the surface.
Co-immunoprecipitation (Co-IP): Co-IP is a classic technique used to study protein-protein interactions. To assess ternary complex formation, cells are treated with the SNIPER, and then the target protein is immunoprecipitated. The resulting precipitate is then analyzed by Western blot for the presence of cIAP1. The detection of cIAP1 in the precipitate indicates that it was in a complex with the target protein, facilitated by the SNIPER. nih.gov
| Assay | Principle | Information Gained | Typical Application |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding affinity (KD), association/dissociation rates. | Quantifying binary and ternary binding kinetics. |
| Co-immunoprecipitation (Co-IP) | Pull-down of a protein complex using an antibody to a specific protein. | Confirmation of protein-protein interactions in a cellular context. | Demonstrating SNIPER-dependent interaction between the target and cIAP1. |
Table 1: In Vitro Assays for Ternary Complex Evaluation
Cellular Assays for Protein Degradation and Biological Effects (e.g., Western Blot, Cell Viability Assays, Apoptosis Assays)
Once ternary complex formation is confirmed, the next step is to assess the functional consequences in a cellular environment.
Western Blot: This is the most common method to directly measure the levels of the target protein. Cells are treated with the SNIPER for various times and at different concentrations. Cell lysates are then prepared, and the amount of the target protein is quantified by Western blotting. A decrease in the protein band intensity indicates successful degradation. This technique can also be used to monitor the levels of cIAP1, which is often co-degraded with the target. jst.go.jp
Cell Viability Assays: If the target protein is essential for cell survival, its degradation is expected to reduce cell viability. Assays such as the MTT or CellTiter-Glo assay are used to measure the metabolic activity of cells as an indicator of their viability after treatment with the SNIPER.
Apoptosis Assays: Since cIAP1 is an inhibitor of apoptosis, its degradation can sensitize cells to apoptotic stimuli. Assays that measure caspase activation (e.g., caspase-3/7 activity assays) or annexin (B1180172) V staining can be used to determine if the SNIPER induces apoptosis. nih.gov
| Assay | Principle | Information Gained | Typical Application |
| Western Blot | Separation of proteins by size and detection with specific antibodies. | Quantification of target protein levels. | Confirming and quantifying target protein degradation. |
| Cell Viability Assay (e.g., MTT) | Measures metabolic activity of cells. | Assessment of the effect of protein degradation on cell survival. | Determining the cytotoxic or cytostatic effects of the SNIPER. |
| Apoptosis Assay (e.g., Caspase Glo) | Measures the activity of caspases, key enzymes in apoptosis. | Detection and quantification of apoptosis. | Evaluating if the SNIPER induces programmed cell death. |
Table 2: Cellular Assays for Functional Evaluation
Quantitative Proteomics for Assessing Degradation Specificity
A critical aspect of any targeted therapy is its specificity. While a SNIPER is designed to degrade a specific protein of interest, it is essential to ensure that it does not cause the degradation of other, off-target proteins. Quantitative proteomics has become an indispensable tool for assessing the global protein landscape of a cell after treatment with a degrader.
Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, coupled with mass spectrometry, allow for the precise quantification of thousands of proteins simultaneously. By comparing the proteomes of cells treated with the SNIPER to untreated cells, researchers can identify any proteins that are significantly downregulated. An ideal SNIPER will show a high degree of selectivity for the intended target with minimal off-target effects.
Future Perspectives and Challenges in Ciap1 Ligand Linker Conjugate Research
Expanding the Repertoire of E3 Ligase Ligands for Targeted Degradation
The majority of PROTACs currently in development recruit a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). This narrow focus presents a significant limitation, as the expression levels and activity of these E3 ligases can vary between different tissues and disease states. Consequently, there is a pressing need to expand the toolkit of E3 ligase ligands to enable more precise and effective targeted protein degradation.
The inhibitor of apoptosis (IAP) family of proteins, including cIAP1, cIAP2, and XIAP, represent attractive alternative E3 ligases for PROTAC design. adooq.com Ligands for IAPs, such as derivatives of the IAP antagonist LCL-161, have been successfully incorporated into SNIPERs to induce the degradation of various target proteins. jst.go.jptandfonline.com The development of novel IAP ligands with improved affinity and selectivity is an active area of research. These efforts aim to create a diverse panel of cIAP1-recruiting modules that can be tailored for specific applications.
Furthermore, the exploration of entirely new classes of E3 ligase ligands beyond the well-trodden path of CRBN, VHL, and IAPs is crucial. This expansion will not only provide more options for PROTAC design but also potentially unlock new biological mechanisms and therapeutic opportunities.
Addressing Challenges in Degrader Design and Optimization for Broader Applicability
The design and optimization of PROTACs, including those based on cIAP1 ligand-linker conjugates, is a complex multidimensional challenge. Several factors must be carefully considered to achieve potent and selective degradation of the target protein.
Linker Optimization: The linker connecting the cIAP1 ligand to the target protein-binding moiety plays a critical role in the formation of a stable and productive ternary complex (cIAP1-PROTAC-target protein). The length, composition, and attachment points of the linker can significantly impact the efficacy and selectivity of the degrader. A systematic exploration of different linker architectures is often required to identify the optimal configuration for a given target.
Ternary Complex Formation: The stability and geometry of the ternary complex are key determinants of degradation efficiency. The interactions between cIAP1, the PROTAC, and the target protein must be favorable to allow for efficient ubiquitination of the target. Understanding the structural basis of ternary complex formation through techniques like X-ray crystallography and cryo-electron microscopy can provide invaluable insights for rational degrader design.
"Hook Effect": A phenomenon known as the "hook effect" can limit the efficacy of PROTACs at high concentrations. This occurs when the formation of binary complexes (cIAP1-PROTAC or PROTAC-target protein) dominates over the formation of the productive ternary complex, leading to a decrease in degradation. Careful dose-response studies are necessary to identify the optimal therapeutic window for a given PROTAC.
Drug-like Properties: PROTACs are typically large molecules with high molecular weight, which can pose challenges for achieving favorable pharmacokinetic and pharmacodynamic properties, such as cell permeability and oral bioavailability. Medicinal chemistry efforts are focused on designing PROTACs with improved drug-like characteristics to enhance their therapeutic potential.
Integration with Advanced Chemical Biology Techniques
The advancement of chemical biology tools and techniques is poised to accelerate the development of cIAP1 ligand-linker conjugates and other PROTACs.
Structural Biology: As mentioned previously, techniques like X-ray crystallography and cryo-EM are instrumental in elucidating the three-dimensional structures of ternary complexes. This structural information provides a roadmap for the rational design of more potent and selective degraders.
Proteomics: Global proteomic approaches, such as mass spectrometry-based proteomics, are essential for evaluating the selectivity of PROTACs. These methods can identify off-target effects and provide a comprehensive understanding of the cellular response to degrader treatment.
Computational Modeling: In silico modeling and molecular dynamics simulations can be used to predict the formation and stability of ternary complexes, guiding the design of new PROTACs and prioritizing candidates for synthesis and experimental evaluation.
Chemical Screens: High-throughput screening of chemical libraries can identify novel ligands for both E3 ligases and target proteins, providing new starting points for PROTAC development.
Potential for Combinatorial Approaches with Other Therapeutic Modalities
The unique mechanism of action of PROTACs opens up exciting possibilities for combination therapies. By degrading proteins that are difficult to target with traditional inhibitors, cIAP1-based degraders could be used in concert with other therapeutic agents to achieve synergistic effects.
Overcoming Drug Resistance: In some cases, cancer cells can develop resistance to targeted therapies by upregulating the expression of the target protein or by acquiring mutations that prevent drug binding. PROTACs can overcome these resistance mechanisms by inducing the degradation of the entire protein, regardless of its expression level or mutational status. Combining a PROTAC with a traditional inhibitor could provide a more durable and effective treatment strategy.
Targeting Scaffolding Proteins: Many proteins lack a well-defined active site and are therefore considered "undruggable" with conventional small molecule inhibitors. However, these proteins often play important scaffolding roles in signaling pathways that are critical for cell survival and proliferation. PROTACs offer a promising approach to target these scaffolding proteins for degradation, thereby disrupting the signaling networks they support. Combining a PROTAC that targets a scaffolding protein with an inhibitor of a key enzyme in the same pathway could lead to enhanced therapeutic efficacy.
Enhancing Anti-tumor Immunity: The IAP proteins are known to play a role in regulating immune responses. By modulating the activity of cIAP1, SNIPERs could potentially enhance the anti-tumor immune response. Combining a cIAP1-based degrader with an immune checkpoint inhibitor could be a powerful strategy to stimulate the immune system to attack and eliminate cancer cells.
Q & A
Q. Methodological Insight :
Perform RNA-seq or proteomic profiling to correlate degradation efficiency with baseline E3 ligase expression.
Use CRISPR/Cas9 knockouts of cIAP1 or competing ligases to isolate mechanism-specific effects.
Employ thermal shift assays to assess ligand selectivity for cIAP1 over homologous ligases .
How can researchers validate the specificity of this compound for cIAP1 in complex biological systems?
Basic Research Focus
Specificity is critical to avoid off-target degradation. Key validation steps include:
Co-immunoprecipitation (Co-IP) : Confirm ternary complex formation between cIAP1, the conjugate, and the target protein.
Competitive inhibition assays : Use excess free IAP ligand to block conjugate activity, observing rescue of target protein levels .
Q. Methodological Insight :
- Combine flow cytometry with fluorescently tagged conjugates to track cellular uptake and sublocalization.
- Utilize cIAP1-knockout cell lines as negative controls to rule out nonspecific degradation .
What analytical techniques are recommended for characterizing the physicochemical properties of this compound?
Q. Basic Research Focus
High-performance liquid chromatography (HPLC) : Assess purity and stability under physiological conditions (e.g., pH 7.4, 37°C).
Mass spectrometry (MS) : Confirm molecular weight and detect degradation products.
Dynamic light scattering (DLS) : Evaluate aggregation propensity in aqueous buffers .
Q. Advanced Insight :
- Advanced mass spectrometry imaging (MSI) enables spatial quantification of conjugate distribution in tissues, critical for in vivo studies .
How do researchers address challenges in synthesizing this compound with high batch-to-batch consistency?
Advanced Research Focus
Synthesis challenges include:
- Low yield during linker-ligand conjugation.
- Epimerization of chiral centers in peptide-based linkers.
Q. Methodological Insight :
Optimize reaction conditions (e.g., temperature, solvent polarity) using design of experiments (DoE) .
Monitor reaction progress with real-time NMR or FTIR spectroscopy .
Implement quality control (QC) protocols with stringent HPLC and MS criteria for batch approval .
What are the implications of this compound in studying non-canonical NF-κB signaling pathways?
Advanced Research Focus
cIAP1 regulates NF-κB signaling by modulating ubiquitination of signaling intermediates (e.g., NIK). Conjugates can:
Probe temporal dynamics of NF-κB activation using time-resolved luciferase reporter assays .
Identify novel substrates via ubiquitin remnant profiling (e.g., diGly proteomics) .
Q. Methodological Insight :
- Combine conjugate treatment with kinase inhibitors (e.g., IKK inhibitors) to dissect pathway crosstalk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
